Home > Products > Screening Compounds P101251 > 1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid - 886363-96-8

1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Catalog Number: EVT-1809507
CAS Number: 886363-96-8
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

    Compound Description: This compound represents a key structural analog of the target compound. It features a tetrahydroisoquinoline core, which shares significant structural similarity with the pyrrolidine-3-carboxylic acid moiety in the target compound. The synthesis of this compound, as described in one of the papers, utilizes the Pomeranz–Fritsch–Bobbitt cyclization, a classical method for constructing tetrahydroisoquinoline structures [].

    Relevance: This compound is structurally related to 1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid through the presence of the 3,4-dimethoxyphenyl and carboxylic acid substituents, and the similar nitrogen-containing heterocycles (tetrahydroisoquinoline vs. pyrrolidine). The shared synthetic route involving the Pomeranz–Fritsch–Bobbitt cyclization further emphasizes their close relationship.

6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This molecule is another tetrahydroisoquinoline derivative synthesized using the Pummerer reaction. Notably, this reaction was enhanced by using boron trifluoride diethyl etherate []. This compound shares the core tetrahydroisoquinoline structure and the 3,4-dimethoxy substitution pattern with the target compound.

    Relevance: The structural similarity with 1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid lies in the common 3,4-dimethoxyphenyl and tetrahydroisoquinoline/pyrrolidine moieties, suggesting potential overlapping biological activities or synthetic pathways .

7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine

    Compound Description: Synthesized via the Pummerer reaction, this compound represents a benzazepine derivative. While structurally distinct from tetrahydroisoquinoline, the presence of the 3,4-dimethoxyphenyl group and its synthesis through a related method to the previous compounds makes it a relevant point of comparison. []

    Relevance: This compound is structurally related to 1-[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid through the shared 3,4-dimethoxyphenyl substituent. Despite the difference in the core heterocycle (benzazepine vs. pyrrolidine), the shared synthetic approach via the Pummerer reaction suggests potential similarities in their reactivity or biological profiles .

N-(3,4-Dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide

    Compound Description: This compound is a crucial intermediate in the synthesis of 6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline via the Pummerer reaction []. The presence of the 3,4-dimethoxyphenyl group and its role in constructing the tetrahydroisoquinoline core make it structurally relevant.

    Relevance: This compound serves as a direct precursor to 6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, which, as mentioned earlier, shares structural similarities with 1-[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid. The shared synthetic pathway and the 3,4-dimethoxyphenyl group highlight their connection .

N-2-(3,4-Dimethoxyphenyl)ethyl-1-phenyl-2-(phenylsulfinyl)ethylformamide

    Compound Description: Similar to the previous compound, this molecule serves as a key intermediate in the synthesis of 7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine, also through the Pummerer reaction []. The presence of the 3,4-dimethoxyphenyl group is a shared structural feature with the target compound.

    Relevance: This compound is a direct precursor to 7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine, which in turn is related to 1-[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid through the common 3,4-dimethoxyphenyl substituent. This connection underscores the importance of this substitution pattern in this series of compounds .

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

    Compound Description: YM758 is a novel “funny” current channel (If channel) inhibitor under development for treating stable angina and atrial fibrillation []. It exhibits structural similarities to the target compound, particularly the presence of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety.

    Relevance: YM758 shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety with 1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid, highlighting the potential significance of this structural motif in biological activity. While YM758 is investigated for its If channel inhibition, the structural resemblance suggests potential overlapping or distinct pharmacological profiles for both compounds .

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

    Compound Description: This dihydroisoquinoline derivative, synthesized from eugenol methyl ether, is proposed as a potential hybrid drug with possible antitumor, antimalarial, and antiviral properties []. It shares the core isoquinoline structure and the 3,4-dimethoxy substitution pattern with the target compound.

    Relevance: The structural similarity with 1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid, particularly the shared 3,4-dimethoxyphenyl and isoquinoline/pyrrolidine moieties, suggests potential similarities in their biological activity or synthetic routes .

Overview

1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry. Its structure features a pyrrolidine ring and an amino acid backbone, making it a candidate for various pharmacological applications. The compound is known for its potential interactions with neurotransmitter systems, particularly in relation to mood and cognitive functions.

Source

The compound can be synthesized through various chemical methods, and it is available from multiple suppliers for research purposes. Notably, it has been cataloged under several identifiers, including the Chemical Abstracts Service number 1958063-13-2 and the Molecular Formula C15H23ClN2O4 .

Classification

This compound belongs to the class of amino acids and derivatives, specifically those containing a pyrrolidine structure. It may also be classified under psychoactive substances due to its potential effects on the central nervous system.

Synthesis Analysis

Methods

The synthesis of 1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid typically involves several steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 3,4-dimethoxyphenylacetaldehyde and pyrrolidine.
  2. Reactions: Key reactions include nucleophilic addition followed by cyclization to form the pyrrolidine ring.
  3. Purification: After synthesis, the product is purified using techniques like recrystallization or chromatography to ensure high purity levels (often >97%) .

Technical Details

The specific reaction conditions (temperature, solvent choice, etc.) can vary based on the synthetic route chosen. For example, using a polar aprotic solvent may enhance the nucleophilicity of intermediates during the formation of the pyrrolidine structure.

Molecular Structure Analysis

Data

  • Molecular Weight: 330.81 g/mol
  • Molecular Formula: C15H23ClN2O4
  • CAS Number: 1958063-13-2 .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amino acids and related structures:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Formation of amides through reaction with carboxylic acids.
  3. Decarboxylation: Under certain conditions, it may undergo decarboxylation leading to altered derivatives.

Technical Details

These reactions often require specific catalysts or conditions (e.g., acid catalysis for esterification) and can be monitored using techniques like thin-layer chromatography or high-performance liquid chromatography.

Mechanism of Action

Process

The mechanism of action for 1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid primarily involves modulation of neurotransmitter systems:

  1. Receptor Interaction: The compound may act as an agonist or antagonist at specific receptors in the brain.
  2. Neurotransmitter Release: It could facilitate or inhibit the release of neurotransmitters such as serotonin or dopamine.

Data

Research indicates that compounds with similar structures often exhibit psychoactive effects by binding to serotonin receptors, influencing mood and cognition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of amino and carboxylic functional groups makes it reactive towards electrophiles.
Applications

Scientific Uses

  1. Pharmacological Research: Investigated for its potential use in treating mood disorders due to its interaction with neurotransmitter systems.
  2. Synthetic Chemistry: Used as a building block in the synthesis of more complex molecules in medicinal chemistry.
  3. Biochemical Studies: Employed in studies examining amino acid metabolism and its effects on neurological function .

This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its potential for therapeutic applications while also serving as a valuable tool in scientific research.

Introduction to the Compound’s Role in Neuropharmacology

Historical Context of Amino Acid-Derived Glutamate Receptor Antagonists

The development of amino acid-derived glutamate receptor antagonists represents a pivotal effort in neuropharmacology to modulate excitatory signaling pathways implicated in neurological disorders. Compounds featuring pyrrolidine carboxylic acid scaffolds—structurally analogous to endogenous glutamate—have been systematically engineered to target ionotropic glutamate receptors (iGluRs) with enhanced specificity. The target compound, 1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid (CAS: 886363-96-8), emerges from this lineage, integrating a 3,4-dimethoxyphenyl moiety into its backbone. This design strategically combines the bioactivity of pyrrolidine carboxylates with the lipophilic, electron-donating properties of aryl methoxy groups, potentially enhancing receptor binding affinity and metabolic stability compared to early-generation antagonists [1] [4]. Its synthesis reflects iterative optimizations of molecular hybrids like 1-[2-amino-1-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid (CAS: 886364-07-4), which lack the ortho-methoxy substitution crucial for steric and electronic interactions within iGluR ligand-binding domains [7].

Table 1: Structural Evolution of Key Pyrrolidine Carboxylic Acid-Based iGluR Antagonists

Compound NameCAS NumberKey Structural FeaturesTarget Receptor
Pyrrolidine-3-carboxylic acidN/AUnsubstituted scaffoldBroad iGluR
1-[2-Amino-1-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid886364-07-4Para-methoxyphenylAMPA/NMDA
1-[2-Amino-1-(4-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid886364-09-6Para-aminophenylNMDA
1-[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid886363-96-83,4-DimethoxyphenylAMPA/Kainate

Structural Classification Within the Pyrrolidine Carboxylic Acid Family

This compound belongs to a subclass of N-substituted pyrrolidine-3-carboxylic acids characterized by aryl-alkyl extensions on the pyrrolidine nitrogen. Its core consists of a proton-donating carboxylic acid group at the 3-position and a chiral center within the aminoethyl side chain—features essential for mimicking glutamate’s zwitterionic interactions within iGluR binding pockets. Unlike simpler analogs (e.g., pyrrolidone carboxylic acid, CID 499), which lack the extended aryl-alkylamine moiety, this compound exhibits three-dimensional complexity critical for selective receptor engagement. The 3,4-dimethoxyphenyl group introduces planar aromaticity and hydrogen-bond acceptors, potentially enabling π-stacking with receptor residues like Tyr450 in AMPA receptors or hydrophobic interactions in kainate subtypes [2] [10]. Stereochemically, the compound’s active enantiomers likely adopt specific configurations (e.g., S-stereo at the aminoethyl carbon) to align with the asymmetric binding clefts of iGluRs, though empirical data on its absolute stereochemistry requires further validation [1] [4].

Rationale for Targeting Ionotropic Glutamate Receptors (iGluRs)

iGluRs mediate the majority of excitatory neurotransmission in the CNS and are classified into AMPA, NMDA, kainate, and delta subtypes based on pharmacology and structure. Dysregulation of these receptors underpins pathologies like epilepsy, neurodegeneration, and chronic pain. The compound’s design leverages several pharmacological advantages:

  • Subtype Selectivity Potential: The 3,4-dimethoxyphenyl group’s bulk and electron density may favor selective interactions with non-NMDA receptors (AMPA/kainate), which lack the obligatory glycine co-agonist binding site of NMDA receptors [3] [10].
  • Functional Modulation: By competitively antagonizing glutamate binding at the ligand-binding domain (LBD), it may suppress ion channel gating, thereby reducing Ca²⁺ influx and excitotoxicity. Structural studies confirm that iGluR LBDs form clamshell-like dimers; closure upon agonist binding triggers transmembrane domain (TMD) rearrangements that open ion channels. Bulky aryl-ethylamine substituents—as in this compound—could sterically hinder clamshell closure, stabilizing receptors in a closed state [6] [10].
  • Metabotropic Cross-Talk: Emerging evidence suggests kainate receptors linked to G-protein signaling. The compound’s dual amine/carboxyl functionality might permit engagement beyond ionotropic pathways, offering broader neuromodulatory effects [10].

Table 2: iGluR Subtypes and Relevance to Compound Design

iGluR SubtypeStructural FeaturesPhysiological RoleCompound Targeting Rationale
AMPAGluA1-4 subunits; fast desensitizationBasal excitatory transmission3,4-Dimethoxy group may block LBD closure via Tyr450 interaction
NMDAGluN1, GluN2A-D; Mg²⁺ block; glycine siteSynaptic plasticity, learningLow affinity due to lack of glycine mimicry
KainateGluK1-5; presynaptic/postsynaptic distributionModulator of neurotransmitter releaseAryl methoxy groups may stabilize non-canonical G-protein coupling
DeltaGluD1-2; orphan receptorsSynapse organizationLimited ligand data; unlikely primary target

Properties

CAS Number

886363-96-8

Product Name

1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

IUPAC Name

1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

InChI

InChI=1S/C15H22N2O4/c1-20-13-4-3-10(7-14(13)21-2)12(8-16)17-6-5-11(9-17)15(18)19/h3-4,7,11-12H,5-6,8-9,16H2,1-2H3,(H,18,19)

InChI Key

PMSFHMBZPILRRH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(CN)N2CCC(C2)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N2CCC(C2)C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.